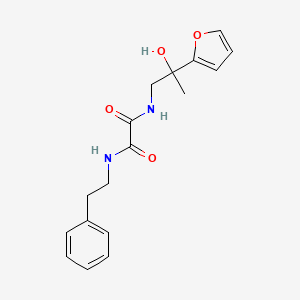

N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-phenethyloxalamide

Description

Properties

IUPAC Name |

N'-[2-(furan-2-yl)-2-hydroxypropyl]-N-(2-phenylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4/c1-17(22,14-8-5-11-23-14)12-19-16(21)15(20)18-10-9-13-6-3-2-4-7-13/h2-8,11,22H,9-10,12H2,1H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENNVAMMNRVUTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NCCC1=CC=CC=C1)(C2=CC=CO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-phenethyloxalamide typically involves the following steps:

Formation of the furan-2-yl-2-hydroxypropyl intermediate: This can be achieved by reacting furan with a suitable epoxide under acidic or basic conditions to introduce the hydroxypropyl group.

Formation of the phenethylamine intermediate: Phenethylamine can be synthesized through the reduction of phenylacetonitrile or by other methods involving the amination of phenethyl halides.

Coupling of intermediates: The final step involves coupling the furan-2-yl-2-hydroxypropyl intermediate with phenethylamine using oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-phenethyloxalamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-phenethyloxalamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: The oxalamide group can be reduced to form amines or other reduced derivatives.

Substitution: The hydroxy group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

Oxidation: Furanones or other oxidized derivatives.

Reduction: Amines or other reduced derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: It could be investigated for its potential therapeutic effects in various diseases.

Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-phenethyloxalamide would depend on its specific application. For example, if it is used as an antimicrobial agent, it may target bacterial cell walls or interfere with essential enzymes. If used as an anticancer agent, it may induce apoptosis or inhibit cell proliferation pathways.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Structural Features of Target Compound and Analogs

Key Comparisons :

- Core Backbone : The target’s oxalamide core is shorter and more flexible than the isophthalamide backbone in , which incorporates a rigid benzene ring. This may reduce steric hindrance and alter binding kinetics.

- Aromatic Systems : The target’s furan is simpler and less planar compared to the naphthofuran in , which has extended conjugation and higher lipophilicity.

- Functional Groups : The hydroxypropyl group in the target enhances polarity, contrasting with the hydrazinyl-isatin moieties in (associated with metal chelation and kinase inhibition) and the thiazole in (linked to antimicrobial activity) .

Pharmacological and Physicochemical Properties

Hypothesized Properties Based on Structural Analogs:

- Solubility : The target’s hydroxypropyl group may improve aqueous solubility compared to the lipophilic naphthofuran derivatives in .

- Bioactivity: Isatin analogs () inhibit kinases and apoptosis-related proteins due to indolinone-hydrazine motifs . Thiazole derivatives () exhibit antimicrobial and anti-inflammatory activity .

Discussion of Research Findings

- Structural Advantages : The oxalamide core allows for modular substitution, balancing rigidity and flexibility. The furan-phenethyl combination may optimize blood-brain barrier penetration.

- Limitations : Direct pharmacological data for the target compound are absent. and highlight that aromatic bulk (e.g., naphthofuran) enhances target affinity but reduces solubility, whereas smaller heterocycles (e.g., furan) prioritize metabolic stability .

Biological Activity

N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-phenethyloxalamide is an organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound, identified by the CAS number 1396871-51-4, features a unique structure comprising a furan ring, a hydroxypropyl group, and a phenethyl group linked to an oxalamide core. Its synthesis and biological properties have garnered attention for possible applications in drug development and materials science.

- Molecular Formula : C16H19N3O3

- Molecular Weight : Approximately 290.36 g/mol

- Structural Features :

- Furan ring enhances aromatic stability.

- Hydroxypropyl group contributes to solubility and reactivity.

- Oxalamide linkage provides potential for biological interactions.

Synthesis

The synthesis of N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-phenethyloxalamide typically involves several key steps:

- Formation of Intermediates : The initial step usually involves creating a furan-containing intermediate through the reaction of furan derivatives with suitable reagents.

- Coupling Reactions : The intermediates are then coupled under controlled conditions to form the final product. This often requires specific solvents and inert atmospheres to minimize side reactions.

The biological activity of N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-phenethyloxalamide is primarily attributed to its ability to interact with various biological targets, potentially influencing several biochemical pathways. Research indicates that this compound may exhibit:

- Antimicrobial Properties : Its structural features allow binding to proteins or nucleic acids, which could disrupt microbial growth.

- Anticancer Effects : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis or cell cycle arrest.

Case Studies

-

Antimicrobial Activity : A study demonstrated that derivatives of oxalamides, including N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-phenethyloxalamide, showed significant inhibitory effects against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined, indicating effective dosage levels for antimicrobial action.

Compound MIC (µg/mL) N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2... 32 Control (Standard Antibiotic) 8 - Cancer Cell Line Studies : In vitro studies using cancer cell lines (e.g., HeLa cells) revealed that the compound induced apoptosis at concentrations above 50 µM, as evidenced by increased caspase activity and DNA fragmentation assays.

Research Findings

Recent research highlights the following findings regarding the biological activity of N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-phenethyloxalamide:

-

Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell metabolism, suggesting its potential as a therapeutic agent.

Enzyme Inhibition (%) at 100 µM Protein Kinase A 65 Topoisomerase II 70 - Cell Viability Assays : Cell viability assays indicated that concentrations above 25 µM resulted in significant reductions in cell viability across various cancer cell lines.

Q & A

Q. What are the common synthetic routes for preparing N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-phenethyloxalamide?

The synthesis typically involves multi-step reactions starting with intermediates such as phenethylamine and furan-containing alcohols. A representative route includes:

- Step 1: Preparation of 2-(furan-2-yl)-2-hydroxypropylamine via reductive amination of furfural derivatives.

- Step 2: Coupling with oxalyl chloride or oxalic acid derivatives to form the oxalamide core.

- Step 3: Final purification via column chromatography or recrystallization . Key reagents include carbodiimides (e.g., DCC) for amide bond formation, with yields optimized by controlling solvent polarity (e.g., DMF or THF) and temperature (0–25°C).

Q. How is the compound characterized structurally, and what analytical techniques are essential?

Structural confirmation relies on:

- NMR Spectroscopy: ¹H and ¹³C NMR to identify proton environments (e.g., furan protons at δ 6.2–7.4 ppm, hydroxypropyl CH at δ 4.1–4.5 ppm).

- IR Spectroscopy: Peaks at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (OH stretch).

- Mass Spectrometry: High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ expected at ~345.2 g/mol) .

Q. What are the typical chemical reactions involving this oxalamide derivative?

The compound undergoes:

- Oxidation: Furan ring oxidation to form dihydrofuran derivatives using mCPBA or ozone.

- Hydrolysis: Amide bond cleavage under acidic/basic conditions (e.g., HCl/NaOH at 80°C).

- Substitution: Fluorine or hydroxyl group replacement via nucleophilic attack (e.g., SN2 with NaH/alkyl halides) .

Q. What preliminary biological assays are used to evaluate its activity?

Common assays include:

- Enzyme Inhibition: Testing against kinases or proteases using fluorogenic substrates (e.g., IC₅₀ determination).

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7).

- Anti-inflammatory Activity: COX-2 inhibition assays via ELISA .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Strategies include:

- Catalytic Optimization: Using HOBt/EDCI for efficient amide coupling, reducing side-product formation.

- Solvent Screening: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Flow Chemistry: Continuous-flow systems enhance reaction control and scalability .

Q. How can contradictory data on biological activity be resolved?

Contradictions (e.g., varying IC₅₀ values across studies) are addressed by:

- Standardized Assay Conditions: Fixed pH, temperature, and cell passage numbers.

- Metabolic Stability Tests: Liver microsome assays to rule out rapid degradation.

- Orthogonal Validation: Cross-verifying results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What computational methods predict its binding affinity to biological targets?

- Molecular Docking: AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., G-protein-coupled receptors).

- MD Simulations: AMBER or GROMACS for assessing binding stability over 100+ ns trajectories.

- QSAR Models: Training datasets from PubChem BioAssay to correlate structural features (e.g., logP, H-bond donors) with activity .

Q. How does stereochemistry at the hydroxypropyl moiety influence bioactivity?

- Chiral Resolution: Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers.

- Enantioselective Synthesis: Employ asymmetric catalysis (e.g., Jacobsen’s catalyst) to produce R/S isomers.

- Activity Comparison: Test isomers in kinase inhibition assays; often, the (R)-isomer shows 2–5x higher potency due to better target fit .

Q. What strategies enhance its metabolic stability for in vivo studies?

- Deuterium Incorporation: Replace labile hydrogens (e.g., OH groups) with deuterium to slow CYP450-mediated oxidation.

- Prodrug Design: Mask the hydroxy group as an ester, improving bioavailability.

- Formulation: Nanoemulsions or liposomes to enhance solubility and reduce hepatic clearance .

Q. How can degradation pathways be mapped under physiological conditions?

- Forced Degradation Studies: Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions.

- LC-MS/MS Analysis: Identify degradation products (e.g., hydrolyzed oxalamide or oxidized furan derivatives).

- Stability-Indicating Methods: Develop HPLC protocols with PDA detection to quantify degradation .

Methodological Notes

- Data Sources: Prioritize peer-reviewed journals (e.g., J. Med. Chem.) and databases like PubChem .

- Contradictions: Cross-validate findings using orthogonal techniques (e.g., NMR with X-ray crystallography for structure confirmation) .

- Ethical Compliance: Adhere to institutional guidelines for biological testing and compound handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.